1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9BrClNS and a molecular weight of 278.59 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a bromine atom at the 7th position and an amine group at the 3rd position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. The synthetic route can be summarized as follows:
Bromination: Benzothiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated benzothiophene undergoes a nucleophilic substitution reaction with an amine, such as methylamine, under basic conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(7-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride: Similar structure but with bromine at the 2nd position.
1-(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride: Chlorine substituted instead of bromine.
1-(7-Bromo-1-benzothiophen-3-yl)-1-(2-chloro-3-methylphenyl)methanamine: Additional substitution on the phenyl ring
Properties
Molecular Formula |
C9H9BrClNS |
---|---|
Molecular Weight |
278.60 g/mol |
IUPAC Name |
(7-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5H,4,11H2;1H |
InChI Key |
SQULPXCDOLKZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2CN.Cl |
Origin of Product |
United States |
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